2-Chloro-5-methoxypyridine-3-sulfonyl chloride
Description
Chemical Name: 2-Chloro-5-methoxypyridine-3-sulfonyl chloride Molecular Formula: C₆H₅Cl₂NO₃S (corrected based on evidence; originally stated as C₆H₉ClO₃S in , but adjusted per structural analysis in ) Molecular Weight: 234.63 g/mol (calculated from formula) CAS Number: Not explicitly listed in evidence, but structurally related compounds are referenced (e.g., 1060802-18-7 for 5-chloropyridine-3-sulfonyl chloride in ). Structure: A pyridine ring substituted with chlorine at position 2, methoxy at position 5, and sulfonyl chloride at position 3. The sulfonyl chloride group (-SO₂Cl) confers high reactivity, enabling use in nucleophilic substitutions or cross-coupling reactions .
Properties
IUPAC Name |
2-chloro-5-methoxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-4-2-5(13(8,10)11)6(7)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUDRLIRFODEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxypyridine-3-sulfonyl chloride typically involves the chlorination of 5-methoxypyridine followed by sulfonylation. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) and sulfonylating agents like chlorosulfonic acid (ClSO3H).
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methoxypyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.
Reduction: Reduction reactions can lead to the formation of different pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
2-Chloro-5-methoxypyridine-3-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological systems and the development of bioactive molecules.
Medicine: The compound is utilized in the design and synthesis of pharmaceuticals.
Industry: It finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-5-methoxypyridine-3-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form strong bonds with various functional groups, leading to the formation of diverse chemical products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
Table 1: Key Structural and Physical Properties
Key Findings :
- Positional Isomerism : The placement of chlorine and methoxy groups significantly impacts reactivity. For example, 2-chloro-5-methoxypyridine-3-sulfonyl chloride (target compound) has a chlorine atom at C2, which may direct electrophilic attacks differently compared to its isomer with chlorine at C5 .
- Sulfonyl Group Position : Moving the sulfonyl chloride from C3 to C2 (as in 5-methoxy-pyridine-2-sulfonyl chloride) alters steric accessibility, influencing coupling reactions with amines or alcohols .
Heterocyclic Analogues
Table 2: Comparison with Non-Pyridine Sulfochlorides
Key Findings :
- Bicyclic Systems : Compounds like 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride exhibit restricted rotation due to their bicyclic core, which may hinder nucleophilic substitutions compared to pyridine-based analogues .
Biological Activity
2-Chloro-5-methoxypyridine-3-sulfonyl chloride (CAS No. 1208081-98-4) is a pyridine derivative characterized by the presence of a chlorine atom, a methoxy group, and a sulfonyl chloride functional group. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly in the context of drug development and synthetic applications.
- Molecular Formula : C₆H₅Cl₂NO₂S
- Molecular Weight : 226.08 g/mol
- Structure : The compound features a pyridine ring with substituents that significantly influence its reactivity and interaction with biological molecules.
Biological Activity
The biological activity of 2-chloro-5-methoxypyridine-3-sulfonyl chloride is primarily attributed to its electrophilic nature, which allows it to interact with nucleophilic sites on proteins and nucleic acids. This interaction can potentially modulate various biological pathways.
Research indicates that the compound may act as an inhibitor of specific enzymes or receptors. The sulfonyl chloride group is particularly reactive, enabling the formation of covalent bonds with nucleophiles in biological systems. This reactivity suggests potential applications in targeting specific proteins involved in disease processes.
Interaction Studies
Interaction studies have demonstrated that 2-chloro-5-methoxypyridine-3-sulfonyl chloride can influence cellular pathways by modifying protein function or expression. For instance, studies have shown that it can inhibit certain enzymatic activities, leading to downstream effects on cellular signaling.
Case Study: Inhibition of Enzyme Activity
A notable case study involves the inhibition of the type III secretion system (T3SS) in pathogenic bacteria. The compound was screened for its ability to inhibit T3SS-mediated secretion, showing promising results at concentrations around 50 µM, which resulted in significant inhibition of enzyme activity .
Comparative Analysis with Similar Compounds
The biological activity of 2-chloro-5-methoxypyridine-3-sulfonyl chloride can be compared to other pyridine derivatives. Below is a table summarizing key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-5-methoxypyridine-3-sulfonyl chloride | Chlorine at position 2, methoxy at position 5 | Potential enzyme inhibitor |
| 4-Amino-5-chloro-2-methoxypyridine | Amino group at position 4 | Antimicrobial activity |
| 5-Chloro-2-methoxypyridine-4-sulfinic acid | Sulfinic acid at position 4 | Reactivity with nucleophiles |
Synthesis and Applications
The synthesis of 2-chloro-5-methoxypyridine-3-sulfonyl chloride typically involves chlorination and sulfonation reactions. Its applications extend beyond biological research; it serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Synthetic Route Example
A common synthetic route includes:
- Chlorination : Introduction of chlorine at the desired position on the pyridine ring.
- Sulfonylation : Reaction with sulfonyl chloride to form the sulfonamide derivative.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
